

Tersolisib (STX-478): A Technical Guide for Cancer Research Applications

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	Tersolisib
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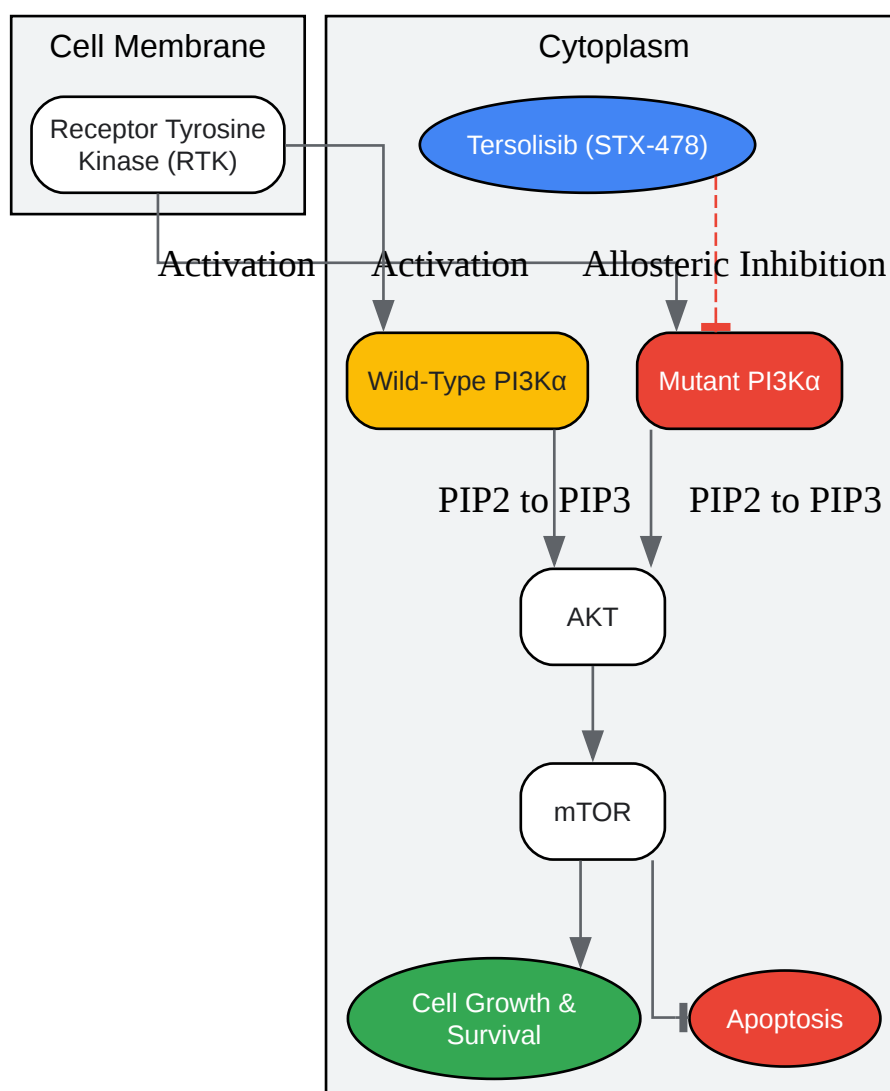
Introduction

Tersolisib (STX-478) is an orally bioavailable, central nervous system (CNS) penetrant, allosteric inhibitor of phosphoinositide 3-kinase alpha (PI3K α)^{[1][2][3][4]}. It is a next-generation, mutant-selective inhibitor that targets a cryptic pocket near the ATP-binding site of PI3K α , demonstrating high selectivity for both kinase and helical domain mutations of the PIK3CA gene^{[1][5][6]}. By selectively targeting mutant forms of PI3K α , **Tersolisib** aims to provide a wider therapeutic window and a more favorable safety profile compared to non-selective PI3K α inhibitors, which are often associated with significant side effects like hyperglycemia and rash due to the inhibition of wild-type (WT) PI3K α .^{[1][3][5][7]} This guide provides a comprehensive overview of the preclinical and clinical data on **Tersolisib**, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

Tersolisib functions as a highly potent, mutant-selective, allosteric inhibitor of PI3K α .^[8] It selectively binds to and inhibits the activity of mutated PI3K α , a key enzyme in the

PI3K/AKT/mTOR signaling pathway.[9]. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[9][10]. By inhibiting the mutated PI3K α , **Tersolisib** effectively blocks downstream signaling, leading to the inhibition of tumor cell growth and the induction of apoptosis in cancer cells harboring PIK3CA mutations.[9]. Preclinical studies have shown that **Tersolisib** has a binding mechanism that favors the mutated protein, which explains its reduced impact on wild-type PI3K α and, consequently, a better safety profile.[6].



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Figure 1: Tersolisib's selective inhibition of the PI3K/AKT/mTOR pathway.

Preclinical Data

Biochemical and Cellular Potency

Tersolisib has demonstrated potent and selective inhibition of various PI3K α mutant forms in biochemical assays.[5]. A key finding is its approximately 14-fold greater selectivity for the H1047R kinase-domain mutation over wild-type PI3K α . [5][8].

PI3K α Isoform	Tersolisib (STX-478) IC50 (nmol/L)	Alpelisib IC50 (nmol/L)
H1047R (Kinase Domain Mutant)	9.4	Not specified as selective
E545K (Helical Domain Mutant)	71	Not specified as selective
E542K (Helical Domain Mutant)	113	Not specified as selective
Wild-Type	131	Not specified as selective

Table 1: Biochemical potency of Tersolisib against common PI3K α mutations.[5]

In cellular assays, **Tersolisib** effectively inhibited the proliferation of cancer cell lines with both kinase and helical domain mutations.[5]. Notably, it showed equivalent or superior target engagement in cell lines with kinase-domain mutations compared to alpelisib.[5].

In Vivo Efficacy and Safety

Preclinical studies using human tumor xenograft models have shown that **Tersolisib** has robust anti-tumor activity.[5]. It demonstrated efficacy similar or superior to high doses of alpelisib in xenografts with both kinase and helical-domain PIK3CA mutations.[5]. A significant advantage of **Tersolisib** observed in these models is its ability to achieve significant tumor regression without inducing the metabolic dysregulation, such as hyperglycemia, commonly seen with less selective PI3K α inhibitors.[5][11].

Xenograft Model	Treatment	Outcome
Kinase-domain mutant	Tersolisib	Significant antitumor activity
Helical-domain mutant	Tersolisib	Significant antitumor activity
ER+HER2-	Tersolisib + Fulvestrant/CDK4/6 inhibitors	Robust and durable tumor regression

Table 2: Summary of in vivo efficacy of Tersolisib in xenograft models.[5]

Furthermore, **Tersolisib** is CNS-penetrant, suggesting its potential to treat brain metastases, a common issue in breast cancer and other solid tumors.[6][12].

Clinical Data

The first-in-human Phase 1/2 trial (NCT05768139) evaluated **Tersolisib** in patients with advanced solid tumors harboring PI3CA mutations.[3][13][14]. The initial results have been promising, demonstrating a favorable safety profile and encouraging anti-tumor activity.

Safety and Tolerability

Tersolisib was well-tolerated in heavily pre-treated patients, including those with pre-existing diabetes or who were intolerant to other PI3K pathway inhibitors.[3][15]. The most common treatment-related adverse events were generally mild to moderate and included fatigue, hyperglycemia, nausea, and diarrhea.[15]. Importantly, there were no grade ≥ 3 toxicities typically associated with wild-type PI3K α inhibition, such as severe hyperglycemia, diarrhea, or rash.[13][15]. The maximum tolerated dose (MTD) was established at 100 mg daily.[3][15].

Efficacy

In the Phase 1 portion of the trial, **Tersolisib** monotherapy demonstrated notable clinical activity.[13].

Patient Population	Overall Response Rate (ORR)	Disease Control Rate (DCR)
All PIK3CA-mutant tumors (n=43)	21%	67%
Hormone receptor-positive breast cancer (n=22)	23%	68%
Gynecologic tumors (n=9)	44%	67%

Table 3: Clinical efficacy of Tersolisib monotherapy in a Phase 1 trial.[13]

These early results suggest that **Tersolisib** has a higher monotherapy ORR compared to historical data for other approved PI3K inhibitors.[13].

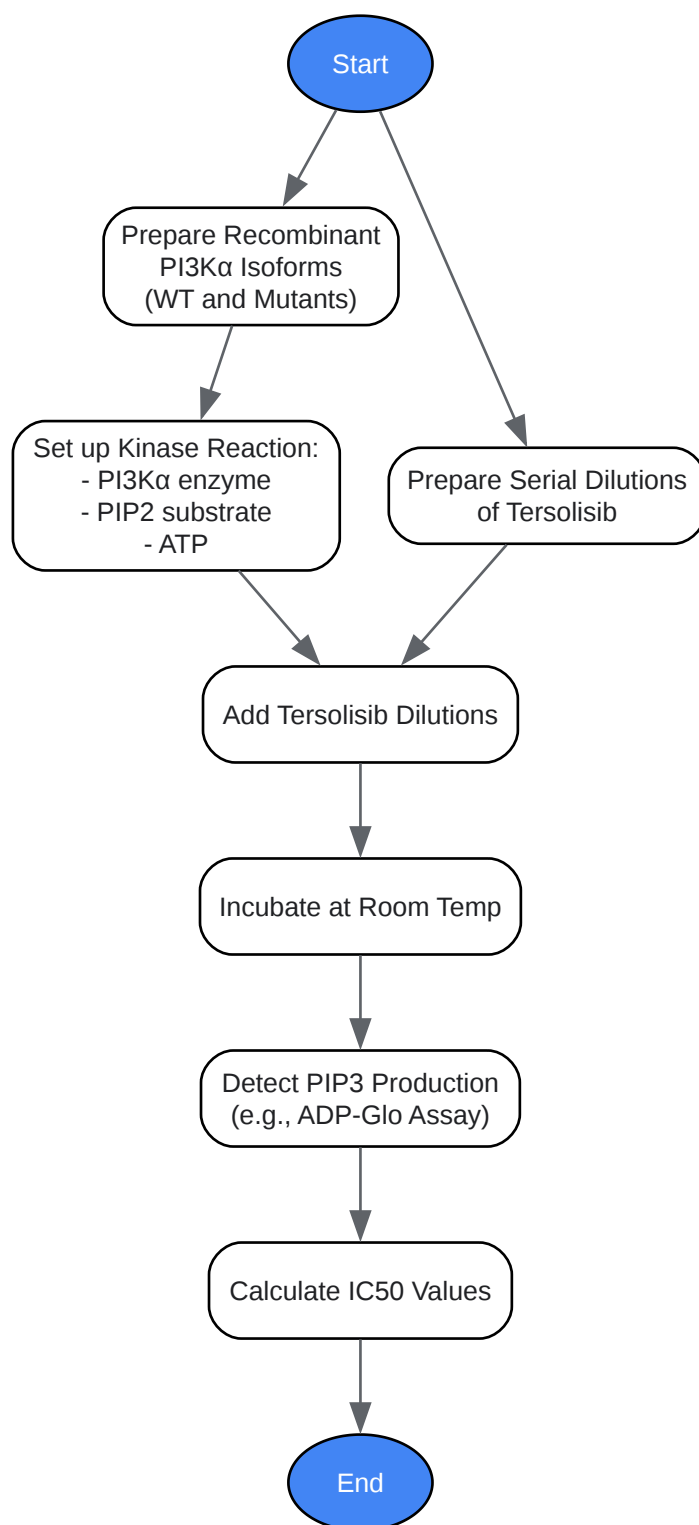
Pharmacokinetics

Pharmacokinetic analyses support a once-daily dosing regimen for **Tersolisib**, with an estimated half-life of approximately 60 hours.[6][16]. At doses of 40 mg and higher, the drug achieved exposures that are several-fold higher than other PI3K α inhibitors, indicating robust target coverage.[3][16].

Experimental Protocols

In Vitro Biochemical Assay for PI3K α Inhibition

This protocol outlines a general procedure for assessing the inhibitory activity of **Tersolisib** against different PI3K α isoforms.



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Figure 2: General workflow for in vitro PI3K α inhibition assay.

- **Enzyme and Substrate Preparation:** Recombinant wild-type and mutant PI3K α enzymes are purified. The substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a lipid vesicle solution.
- **Inhibitor Preparation:** **Tersolisib** is serially diluted in DMSO to create a range of concentrations for IC50 determination.
- **Kinase Reaction:** The reaction is initiated by mixing the PI3K α enzyme, PIP2 substrate, and ATP in a reaction buffer.
- **Inhibitor Addition:** The serially diluted **Tersolisib** is added to the reaction mixture.
- **Incubation:** The reaction is incubated at room temperature to allow for the enzymatic conversion of PIP2 to PIP3.
- **Detection:** The amount of ADP produced (correlating with PIP3 production) is quantified using a commercially available kit, such as the ADP-Glo™ Kinase Assay.
- **Data Analysis:** The results are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.

In Vivo Xenograft Study

This protocol describes a general methodology for evaluating the anti-tumor efficacy of **Tersolisib** in a mouse xenograft model.

- **Cell Line and Animal Model:** A human cancer cell line with a known PIK3CA mutation (e.g., T47D for breast cancer) is selected. Female immunodeficient mice (e.g., BALB/c nude) are used.[2].
- **Tumor Implantation:** The cancer cells are subcutaneously injected into the flank of the mice.
- **Tumor Growth Monitoring:** Tumors are allowed to grow to a palpable size, and their volume is measured regularly.
- **Treatment Administration:** Once tumors reach a predetermined size, mice are randomized into treatment groups. **Tersolisib** is administered orally once daily at specified doses (e.g., 30 and 100 mg/kg).[2][5].

- Efficacy Assessment: Tumor volume and body weight are monitored throughout the study.
- Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected for pharmacodynamic analysis, such as Western blotting for pAKT levels, to confirm target engagement.[5].

Western Blotting for pAKT/AKT Suppression

This protocol details the steps for assessing target engagement by measuring the phosphorylation of AKT.

- Tissue Lysis: Snap-frozen tumor or tissue samples are homogenized in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[5].
- Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated AKT (pAKT, e.g., at Ser473) and total AKT.[5]. A loading control antibody (e.g., vinculin) is also used.[5].
- Detection: The membrane is then incubated with corresponding secondary antibodies conjugated to a fluorescent dye (e.g., IRDye).[5].
- Imaging and Analysis: The protein bands are visualized using an imaging system, and the band intensities are quantified to determine the ratio of pAKT to total AKT.

Conclusion

Tersolisib (STX-478) represents a significant advancement in the targeted therapy of PIK3CA-mutant cancers. Its unique allosteric mechanism of action and high selectivity for mutant PI3K α translate into a promising efficacy and safety profile, as demonstrated in both preclinical and

early clinical studies. By sparing wild-type PI3K α , **Tersolisib** has the potential to overcome the dose-limiting toxicities of previous-generation PI3K inhibitors, thereby expanding the therapeutic window for patients. Ongoing and future clinical trials, including combination studies with other standard-of-care agents, will further elucidate the role of **Tersolisib** in the treatment landscape of various solid tumors.[13][17].

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- To cite this document: BenchChem. [Tersolisib (STX-478): A Technical Guide for Cancer Research Applications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15542504/docs#tersolisib-stx-478-a-technical-guide-for-cancer-research-applications\]](https://www.benchchem.com/product/b15542504/docs#tersolisib-stx-478-a-technical-guide-for-cancer-research-applications)

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